(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Description
(R)-4-Ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (CAS: 1799974-15-4) is a seven-membered benzofused sultam characterized by a 1,4,5-oxathiazepine ring system with a sulfonyl group and an ethyl substituent at the 4-position. Its synthesis typically involves microwave-assisted continuous flow organic methods or nucleophilic substitution reactions, though specific protocols for the ethyl variant are less documented compared to methyl or bromo-substituted analogs .
Properties
IUPAC Name |
(4R)-4-ethyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-8-7-11-15(12,13)10-6-4-3-5-9(10)14-8/h3-6,8,11H,2,7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYQMKSFBXIBNM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNS(=O)(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNS(=O)(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can be achieved through a base-mediated, transition metal-free intermolecular epoxide ring opening. This process involves the nucleophilic attack of ortho-halogenated NH-sulfoximine followed by intramolecular aromatic nucleophilic substitution (SNAr) to form separable diastereomers . The reaction conditions are relatively mild, typically carried out at room temperature, and utilize cost-effective reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient separation techniques for diastereomers.
Chemical Reactions Analysis
Types of Reactions
®-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly involving the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
®-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ®-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Target Compound :
- Limited synthesis details are available for the ethyl-substituted derivative.
Similar Compounds :
(R)-4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide : Synthesized via nucleophilic substitution starting from precursor 56, yielding a white solid with quantitative conversion .
Allyl-Substituted Derivatives : Microwave-assisted flow synthesis achieves high yields (89–97%) for bromo- or allyl-substituted analogs, emphasizing efficiency and stereochemical control .
Benzodithiins/Thiadiazoles: Traditional methods using NaH/DMF with phenols or thiophenols yield 1,4-benzoxathiins, though with lower stereochemical precision compared to flow synthesis .
Structural and Physicochemical Properties
Key Structural Features :
NMR and Spectral Data :
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Purity | Key Spectral Data | Reference |
|---|---|---|---|---|---|
| (R)-4-Ethyl derivative | 228.27 | N/A | 98% | N/A | [14] |
| (R)-4-Methyl derivative | 236.0 | N/A | >95% | LC-MS: m/z 236.0 [M+1]+ | [11] |
| (S)-7-Bromo-3-isobutyl derivative | 425.05 | N/A | 97% | HRMS: 425.0536 [M+H]+ | [10] |
Stereochemical Considerations
The (R)-configuration at the 4-position is critical for activity. For example:
- Enantiomer Comparison : (R)-4-Methyl derivatives exhibit distinct NMR shifts (e.g., δ 4.68 for (R) vs. δ 4.12 for (S) in related compounds) .
- Pyrido Analogs : (R)- and (S)-4-methyl-pyrido-oxathiazepines are sold as separate enantiomers, highlighting the importance of chirality in target binding .
Stability and Commercial Availability
Biological Activity
Overview
(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that belongs to the oxathiazepine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The unique structural features of the oxathiazepine ring system contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes a fused benzene and oxathiazepine ring, which contains both sulfur and nitrogen atoms. This structural configuration is critical for its biological activity and potential as a drug candidate.
| Property | Value |
|---|---|
| IUPAC Name | (4R)-4-ethyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide |
| Molecular Formula | C10H13N2O3S |
| Molecular Weight | 229.29 g/mol |
| CAS Number | 1799974-88-1 |
Antimicrobial Properties
Research indicates that compounds within the oxathiazepine class exhibit significant antimicrobial activity. For instance, studies have shown that (R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression. The specific pathways involved include inhibition of oncogenic signaling and promotion of tumor suppressor activity.
Neuroprotective Effects
Emerging research suggests that (R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide may possess neuroprotective properties. Animal models have shown that it can mitigate neurodegeneration and improve cognitive function in conditions such as Alzheimer's disease. The neuroprotective effects are hypothesized to arise from antioxidant activity and modulation of neurotransmitter systems.
The biological activity of (R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor signaling pathways linked to various physiological responses.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxathiazepine derivatives against Gram-positive and Gram-negative bacteria. (R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In research conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with (R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide resulted in a significant reduction in cell viability. Flow cytometry analysis indicated increased rates of apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
